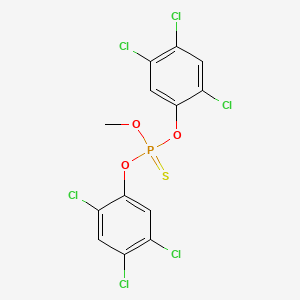
Phosphorothioic acid, O-methyl O,O-bis(2,4,5-trichlorophenyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorothioic acid, O-methyl O,O-bis(2,4,5-trichlorophenyl) ester is a chemical compound known for its unique structure and properties. It belongs to the class of organophosphorus compounds, which are widely used in various industrial and agricultural applications. This compound is characterized by the presence of a phosphorothioate group, which imparts distinct chemical reactivity and biological activity.
Vorbereitungsmethoden
The synthesis of Phosphorothioic acid, O-methyl O,O-bis(2,4,5-trichlorophenyl) ester involves several steps. One common method includes the reaction of phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with 2,4,5-trichlorophenol . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
Phosphorothioic acid, O-methyl O,O-bis(2,4,5-trichlorophenyl) ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of phosphorothioate oxides, while substitution reactions can result in the replacement of the ester groups with other functional groups.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications across different fields. In chemistry, it is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds . In biology, it is studied for its potential as an enzyme inhibitor and its effects on various biological pathways . In medicine, research focuses on its potential therapeutic applications, including its use as an antiparasitic agent . Industrially, it is used in the formulation of pesticides and herbicides due to its effectiveness in controlling pests and weeds .
Wirkmechanismus
The mechanism of action of Phosphorothioic acid, O-methyl O,O-bis(2,4,5-trichlorophenyl) ester involves the inhibition of specific enzymes, particularly acetylcholinesterase . This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, resulting in prolonged nerve impulses and subsequent paralysis of pests. The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the breakdown of acetylcholine .
Vergleich Mit ähnlichen Verbindungen
Phosphorothioic acid, O-methyl O,O-bis(2,4,5-trichlorophenyl) ester can be compared with other similar organophosphorus compounds, such as Phosphorodithioic acid, O,O-diethyl ester and Phosphorothioic acid, O,O,S-trimethyl ester . These compounds share similar structural features but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its specific ester groups and the presence of multiple chlorine atoms, which contribute to its distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant applications in various fields Its unique structure and reactivity make it valuable for research and industrial purposes
Eigenschaften
CAS-Nummer |
56201-37-7 |
|---|---|
Molekularformel |
C13H7Cl6O3PS |
Molekulargewicht |
486.9 g/mol |
IUPAC-Name |
methoxy-sulfanylidene-bis(2,4,5-trichlorophenoxy)-λ5-phosphane |
InChI |
InChI=1S/C13H7Cl6O3PS/c1-20-23(24,21-12-4-8(16)6(14)2-10(12)18)22-13-5-9(17)7(15)3-11(13)19/h2-5H,1H3 |
InChI-Schlüssel |
ACVLAMDDCNEKCJ-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=S)(OC1=CC(=C(C=C1Cl)Cl)Cl)OC2=CC(=C(C=C2Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


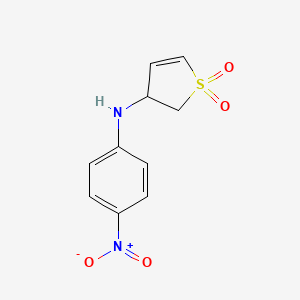

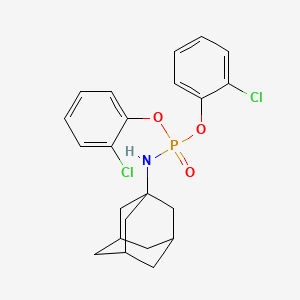
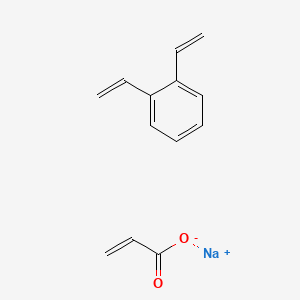
![2-Propanone, 1-[4-(acetyloxy)phenyl]-3-diazo-](/img/structure/B14639957.png)
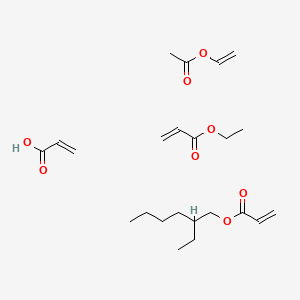

![Silane, [1,4-cyclohexanediylbis(oxy)]bis[trimethyl-](/img/structure/B14639976.png)
![Chloro[3-methoxy-3-(2-nitrophenyl)propyl]mercury](/img/structure/B14639985.png)

![N',N''-[(Dimethylsilanediyl)bis(oxy)]dibenzenecarboximidamide](/img/structure/B14639997.png)
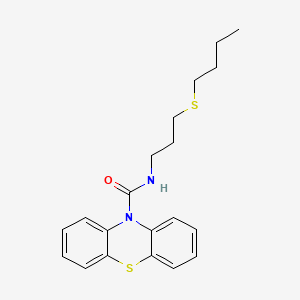

![2-Nitro-4-[(pyrazin-2-yl)sulfanyl]aniline](/img/structure/B14640010.png)
